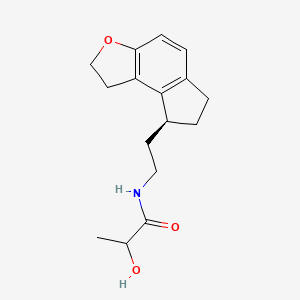

Ramelteon metabolite M-II

Descripción

Propiedades

IUPAC Name |

2-hydroxy-N-[2-[(8S)-2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl]ethyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3/c1-10(18)16(19)17-8-6-12-3-2-11-4-5-14-13(15(11)12)7-9-20-14/h4-5,10,12,18H,2-3,6-9H2,1H3,(H,17,19)/t10?,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGFNIJYHXMJYJN-KFJBMODSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCCC1CCC2=C1C3=C(C=C2)OCC3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C(=O)NCC[C@@H]1CCC2=C1C3=C(C=C2)OCC3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80676202 | |

| Record name | 2-Hydroxy-N-{2-[(8S)-1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl]ethyl}propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

896736-21-3 | |

| Record name | DES(1-oxopropyl)-2-hydroxy-1-oxopropyl-ramelteon | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0896736213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-N-{2-[(8S)-1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl]ethyl}propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-HYDROXY-RAMELTEON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EYC868P4VY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Initial Characterization of Ramelteon's M-II Metabolite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ramelteon, a highly selective agonist for the melatonin MT1 and MT2 receptors, is a therapeutic agent used for the treatment of insomnia. Its mechanism of action is centered on mimicking the effects of endogenous melatonin to regulate the sleep-wake cycle. Following administration, ramelteon undergoes extensive first-pass metabolism, leading to the formation of several metabolites. Among these, the M-II metabolite has garnered significant attention due to its notable systemic exposure and biological activity. This technical guide provides an in-depth overview of the discovery and initial characterization of the M-II metabolite, detailing the experimental methodologies employed and presenting key quantitative data for researchers and professionals in drug development.

Data Presentation

Table 1: Pharmacokinetic Parameters of Ramelteon and M-II

| Parameter | Ramelteon | M-II | Reference(s) |

| Half-life (t½) | 1 - 2.6 hours | 2 - 5 hours | [1] |

| Time to Peak Concentration (Tmax) | ~0.75 hours (fasted) | Longer than Ramelteon | [1][2][3] |

| Systemic Exposure (AUC) | - | 20- to 100-fold higher than Ramelteon | [2][4] |

| Peak Concentration (Cmax) with High-Fat Meal | Decreased by 22% | Decreased by 35% | [4] |

| Protein Binding | ~82% (mainly albumin) | ~70% | [4] |

Table 2: In Vitro Pharmacodynamic Profile of Ramelteon and M-II

| Parameter | Ramelteon | M-II | Reference(s) |

| MT1 Receptor Binding Affinity (Kᵢ) | Higher Affinity | ~10-fold lower than Ramelteon | [4] |

| MT2 Receptor Binding Affinity (Kᵢ) | Higher Affinity | ~5-fold lower than Ramelteon | [4] |

| In Vitro Functional Potency | More Potent | 17- to 25-fold less potent than Ramelteon | [5] |

Experimental Protocols

In Vitro Metabolism: Human Liver Microsome Incubation

Objective: To identify the metabolic pathways of ramelteon and characterize the enzymes responsible for the formation of the M-II metabolite.

Methodology:

-

Preparation of Incubation Mixture: A reaction mixture is prepared containing human liver microsomes, a NADPH-regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+), and a phosphate buffer to maintain a physiological pH (typically 7.4).[6][7][8][9]

-

Incubation: Ramelteon is added to the pre-warmed incubation mixture to initiate the metabolic reaction. The incubation is carried out at 37°C.[6][7][8][9]

-

Time-Course Sampling: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, and 60 minutes) to monitor the disappearance of the parent drug and the formation of metabolites.[6]

-

Reaction Termination: The enzymatic reaction in the collected aliquots is stopped by adding a cold organic solvent, such as acetonitrile or methanol. This step also serves to precipitate the microsomal proteins.

-

Sample Processing: The samples are centrifuged to pellet the precipitated proteins, and the supernatant, containing the parent drug and its metabolites, is collected for analysis.

-

Enzyme Phenotyping (Optional): To identify the specific cytochrome P450 (CYP) enzymes involved, the incubation can be repeated in the presence of selective chemical inhibitors for different CYP isozymes or by using recombinant human CYP enzymes.[5]

Metabolite Identification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To separate, detect, and structurally elucidate the metabolites of ramelteon from the in vitro incubation samples.

Methodology:

-

Chromatographic Separation: The supernatant from the microsomal incubation is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A reversed-phase C18 column is commonly used to separate the parent drug and its metabolites based on their hydrophobicity. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium acetate) and an organic component (e.g., acetonitrile or methanol) is employed.[10][11][12][13]

-

Mass Spectrometric Detection: The eluent from the LC system is introduced into a mass spectrometer, typically a tandem mass spectrometer (e.g., triple quadrupole or ion trap). Electrospray ionization (ESI) in positive ion mode is a common ionization technique for this type of analysis.[10][12]

-

Metabolite Profiling: A full scan MS analysis is performed to detect all ions within a specified mass-to-charge (m/z) range, allowing for the initial identification of potential metabolites based on their predicted molecular weights.

-

Structural Elucidation: Tandem mass spectrometry (MS/MS) is then used to fragment the parent drug and the potential metabolite ions. By comparing the fragmentation patterns of the metabolites to that of the parent drug, the site of metabolic modification can be determined, leading to the structural elucidation of the metabolite.[11][12]

Pharmacodynamic Characterization: Receptor Binding and Functional Assays

Objective: To determine the binding affinity and functional activity of the M-II metabolite at the human MT1 and MT2 receptors.

Methodology - Radioligand Binding Assay:

-

Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing the human MT1 or MT2 receptor are cultured. The cell membranes are then harvested through homogenization and centrifugation.[14][15][16][17][18]

-

Competitive Binding: The prepared cell membranes are incubated with a radiolabeled ligand (e.g., [³H]-melatonin or [¹²⁵I]-iodomelatonin) and varying concentrations of the unlabeled competitor (ramelteon or M-II).[15][16][17][18]

-

Separation and Detection: After reaching equilibrium, the bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is then quantified using a scintillation counter.[14][15]

-

Data Analysis: The data are used to generate a competition curve, from which the half-maximal inhibitory concentration (IC₅₀) is determined. The binding affinity (Kᵢ) is then calculated using the Cheng-Prusoff equation.[15]

Methodology - cAMP Functional Assay:

-

Cell Culture: CHO cells stably expressing the human MT1 or MT2 receptor are cultured in appropriate media.[19][20][21]

-

Cell Stimulation: The cells are treated with forskolin, an adenylyl cyclase activator, to stimulate the production of cyclic AMP (cAMP). Concurrently, the cells are incubated with varying concentrations of the test compound (ramelteon or M-II).[19][20][22][23]

-

cAMP Measurement: The intracellular cAMP levels are measured using a variety of methods, such as enzyme-linked immunosorbent assay (ELISA), time-resolved fluorescence resonance energy transfer (TR-FRET), or luciferase-based reporter assays.[20][21]

-

Data Analysis: The ability of the test compound to inhibit the forskolin-stimulated cAMP production is quantified, and a dose-response curve is generated to determine the half-maximal effective concentration (EC₅₀), which is a measure of the compound's functional potency.[19]

In Vivo Characterization: Sleep Studies in Animal Models

Objective: To evaluate the in vivo hypnotic effects of the M-II metabolite.

Methodology (using a cat model):

-

Animal Preparation: Cats are surgically implanted with electrodes for electroencephalography (EEG), electromyography (EMG), and electrooculography (EOG) to allow for polysomnographic recording of sleep stages.

-

Drug Administration: Following a recovery period, the animals are administered either a vehicle control or varying doses of the M-II metabolite.

-

Polysomnography Recording: Continuous polysomnographic recordings are made for a defined period (e.g., 6-8 hours) following drug administration.[24][25][26][27]

-

Sleep Stage Analysis: The recorded data are scored to determine the time spent in different sleep stages (e.g., wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep), as well as sleep latency and sleep efficiency.

-

Data Analysis: The effects of the M-II metabolite on the various sleep parameters are compared to the vehicle control to assess its hypnotic activity.

Mandatory Visualizations

Caption: Metabolic Pathway of Ramelteon to M-II.

Caption: Experimental Workflow for M-II Characterization.

Caption: Simplified Signaling Pathways of MT1/MT2 Receptors.[28][29][30][31][32][33][34][35][36][37]

References

- 1. drugs.com [drugs.com]

- 2. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Pharmacology of Ramelteon, a Selective MT1/MT2 Receptor Agonist: A Novel Therapeutic Drug for Sleep Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 7. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - TW [thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. oyc.co.jp [oyc.co.jp]

- 10. academic.oup.com [academic.oup.com]

- 11. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. LC-MS-BASED METABOLOMICS IN DRUG METABOLISM - PMC [pmc.ncbi.nlm.nih.gov]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Receptor-Ligand Binding Assays [labome.com]

- 19. benchchem.com [benchchem.com]

- 20. Real-Time Determination of Intracellular cAMP Reveals Functional Coupling of Gs Protein to the Melatonin MT1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 21. promega.com [promega.com]

- 22. stemcell.com [stemcell.com]

- 23. researchgate.net [researchgate.net]

- 24. aastweb.org [aastweb.org]

- 25. Technical notes for digital polysomnography recording in sleep medicine practice - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Polysomnography: Overview of Polysomnography, Parameters Monitored, Staging of Sleep [emedicine.medscape.com]

- 27. Sleep Study - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Molecular Mechanisms of the Melatonin Receptor Pathway Linking Circadian Rhythm to Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Membrane Melatonin Receptors Activated Cell Signaling in Physiology and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 31. teachmephysiology.com [teachmephysiology.com]

- 32. researchgate.net [researchgate.net]

- 33. GPCR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]

- 34. Melatonin receptors: molecular pharmacology and signalling in the context of system bias - PMC [pmc.ncbi.nlm.nih.gov]

- 35. bio.libretexts.org [bio.libretexts.org]

- 36. Frontiers | Differential Function of Melatonin MT1 and MT2 Receptors in REM and NREM Sleep [frontiersin.org]

- 37. G-Protein-Coupled Receptors Signaling to MAPK/Erk | Cell Signaling Technology [cellsignal.com]

An In-depth Technical Guide to the Pharmacological Profile of M-II, the Active Metabolite of Ramelteon

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological properties of M-II, the principal and pharmacologically active metabolite of the selective MT1/MT2 receptor agonist, Ramelteon. The document details its receptor binding affinity, functional activity, pharmacokinetic profile, and the experimental methodologies used for its characterization.

Introduction

Ramelteon is a melatonin receptor agonist approved for the treatment of insomnia, particularly difficulties with sleep onset. Following oral administration, Ramelteon undergoes extensive first-pass metabolism, primarily mediated by the cytochrome P450 enzyme CYP1A2, to form its major active metabolite, M-II.[1][2] M-II circulates at significantly higher concentrations and has a longer half-life than the parent compound, suggesting it may contribute significantly to the overall clinical efficacy of Ramelteon.[2][3][4][5] This guide delves into the detailed pharmacological characteristics of M-II.

Receptor Binding Affinity

M-II demonstrates a high affinity for both the human MT1 and MT2 melatonin receptors, albeit with a lower affinity compared to Ramelteon. The binding affinity has been primarily determined through competitive radioligand binding assays using 2-[¹²⁵I]iodomelatonin.

Table 1: Receptor Binding Affinities (Ki) of M-II, Ramelteon, and Melatonin

| Compound | MT1 Ki (pM) | MT2 Ki (pM) | Reference |

| M-II | 114 | 566 | [3][4] |

| Ramelteon | ~14 | ~112 | [6][7] |

| Melatonin | ~80 | ~383 | [6] |

M-II exhibits a notable selectivity for melatonin receptors. It shows weak affinity for the serotonin 5-HT₂B receptor (Ki value of 1.75 ± 0.23 µmol/l) and no significant affinity for quinone reductase 2 (the MT3 binding site) at concentrations up to 10 μmol/l.[8] A broader screening against a panel of 215 other receptors, transporters, ion channels, and enzymes confirmed the high selectivity of M-II for MT1/MT2 receptors.

Functional Activity

M-II acts as a full agonist at both MT1 and MT2 receptors. Its functional potency has been assessed by measuring the inhibition of forskolin-stimulated cyclic AMP (cAMP) accumulation in Chinese hamster ovary (CHO) cells stably expressing the human MT1 or MT2 receptors.

Table 2: Functional Potency (IC₅₀) of M-II, Ramelteon, and Melatonin

| Compound | MT1 IC₅₀ (pM) | MT2 IC₅₀ (pM) | Reference |

| M-II | 208 | 1,470 | [3][4][8] |

| Ramelteon | 21.2 | 53.4 | [1][7] |

| Melatonin | 77.8 | 904.0 | [1] |

The potency of M-II at MT1 receptors is approximately 17-fold lower than Ramelteon, and at MT2 receptors, it is about 28-fold lower.[8] Despite this reduced in vitro potency, the significantly higher systemic exposure of M-II suggests a substantial contribution to the overall pharmacological effect of Ramelteon.

Signaling Pathway

Activation of both MT1 and MT2 receptors by M-II leads to the inhibition of adenylyl cyclase via the Gi protein-coupled receptor pathway, resulting in a decrease in intracellular cAMP levels.

References

- 1. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. youtube.com [youtube.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 2-[125I]iodomelatonin and [3H]melatonin Binding Assays for Melatonin Receptors | Springer Nature Experiments [experiments.springernature.com]

- 6. researchgate.net [researchgate.net]

- 7. Documentation | Graphviz [graphviz.org]

- 8. IC50 - Wikipedia [en.wikipedia.org]

Ramelteon's Primary Metabolite, M-II: A Technical Overview of its Interaction with Melatonin Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity and functional activity of M-II, the principal active metabolite of the insomnia therapeutic, Ramelteon, at the human MT1 and MT2 melatonin receptors. The following sections detail the quantitative binding data, the experimental methodologies employed in these assessments, and the associated intracellular signaling cascades.

Quantitative Binding Affinity and Functional Potency of M-II

Ramelteon undergoes extensive first-pass metabolism, with the monohydroxylated metabolite, M-II, being the most abundant in systemic circulation.[1][2] While M-II exhibits a lower affinity for both MT1 and MT2 receptors compared to the parent compound, its significantly higher and more sustained plasma concentrations suggest a potential contribution to the overall therapeutic effect of Ramelteon.[3][4]

The binding affinity (Ki) and functional potency (IC50) of M-II, Ramelteon, and the endogenous ligand melatonin for human MT1 and MT2 receptors are summarized below. These values were determined through in vitro studies utilizing Chinese hamster ovary (CHO) cells stably expressing the recombinant human receptors.[3][5]

| Compound | Receptor | Binding Affinity (Ki) [pmol/L] | Functional Potency (IC50) [pmol/L] |

| M-II | MT1 | 114 [3][5] | 208 [3][5] |

| MT2 | 566 [3][5] | 1,470 [3][5] | |

| Ramelteon | MT1 | ~11.4 (10-fold higher than M-II)[3][6] | ~12.2 (17-fold higher than M-II)[3][6] |

| MT2 | ~113.2 (5-fold higher than M-II)[3][6] | ~52.5 (28-fold higher than M-II)[3][6] | |

| Melatonin | MT1 | ~45.6 (2.5-fold higher than M-II)[3][6] | ~48.4 (4.3-fold higher than M-II)[3][6] |

| MT2 | ~377.3 (1.5-fold higher than M-II)[3][6] | ~918.8 (1.6-fold higher than M-II)[3][6] |

Note: Ki and IC50 values for Ramelteon and Melatonin were calculated based on the reported fold differences relative to M-II from the primary source.

Experimental Protocols

The quantitative data presented above were derived from established in vitro pharmacological assays. The key methodologies are outlined below.

Radioligand Binding Assays

These experiments were conducted to determine the binding affinity (Ki) of M-II for the MT1 and MT2 receptors.

-

Cell Culture: Chinese hamster ovary (CHO) cells stably transfected with and expressing high levels of either the human MT1 (CHO-hMT1) or human MT2 (CHO-hMT2) receptor were utilized.[3]

-

Membrane Preparation: Whole cells or membrane preparations from these cells were used in the binding assays.[7]

-

Radioligand: 2-[¹²⁵I]iodomelatonin, a high-affinity melatonin receptor agonist, was used as the radiolabeled ligand.[3]

-

Competitive Binding: A fixed concentration of 2-[¹²⁵I]iodomelatonin was incubated with the cell membranes in the presence of varying concentrations of the unlabeled competitor compound (M-II, Ramelteon, or melatonin).

-

Incubation: For MT1 binding, the incubation was carried out for 150 minutes at 25°C. For MT2, a similar competitive binding assay was performed.[3]

-

Separation and Detection: The reaction was terminated by rapid vacuum filtration through glass fiber filters to separate the bound from the free radioligand. The radioactivity retained on the filters, corresponding to the amount of bound radioligand, was then quantified using a gamma counter.[3][7]

-

Data Analysis: Non-specific binding was determined in the presence of a high concentration of unlabeled melatonin (10 µmol/L for MT1).[3] The inhibition constant (Ki) was calculated from the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.[3]

Functional Assays (cAMP Inhibition)

These experiments were performed to assess the functional potency (IC50) of M-II as an agonist at the MT1 and MT2 receptors. Melatonin receptors are coupled to the inhibitory G-protein (Gi), and their activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[8][9]

-

Cell Culture: CHO-hMT1 and CHO-hMT2 cells were seeded into 96-well plates.[3]

-

cAMP Stimulation: Intracellular cAMP levels were stimulated using forskolin, a direct activator of adenylyl cyclase.

-

Agonist Treatment: Cells were pre-treated with varying concentrations of M-II, Ramelteon, or melatonin before the addition of forskolin.[3]

-

cAMP Measurement: The resulting intracellular cAMP levels were measured using a suitable detection method, such as an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The concentration-dependent inhibition of forskolin-stimulated cAMP accumulation by the test compounds was analyzed using nonlinear regression to determine the IC50 values.[3]

Visualized Experimental Workflow and Signaling Pathway

To further elucidate the experimental process and the underlying biological mechanism, the following diagrams are provided.

Caption: Workflow for determining M-II binding affinity.

Caption: M-II mediated signaling cascade.

Conclusion

M-II, the major active metabolite of Ramelteon, is a full agonist at both MT1 and MT2 receptors, albeit with lower affinity and potency than its parent compound.[1] The established in vitro methodologies of radioligand binding and functional cAMP assays provide a robust framework for quantifying the pharmacological activity of M-II. The activation of MT1 and MT2 receptors by M-II initiates a Gi-protein coupled signaling cascade, leading to the inhibition of adenylyl cyclase and a reduction in intracellular cAMP levels, which is the characteristic mechanism of action for melatonin receptor agonists. Understanding the distinct pharmacological profile of M-II is crucial for a comprehensive assessment of the clinical efficacy and duration of action of Ramelteon.

References

- 1. Pharmacology of Ramelteon, a Selective MT1/MT2 Receptor Agonist: A Novel Therapeutic Drug for Sleep Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. karger.com [karger.com]

- 4. Ramelteon - Wikipedia [en.wikipedia.org]

- 5. Pharmacological characterization of M-II, the major human metabolite of ramelteon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Melatonin MT1 and MT2 receptors display different molecular pharmacologies only in the G-protein coupled state - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Differential Function of Melatonin MT1 and MT2 Receptors in REM and NREM Sleep [frontiersin.org]

- 9. Differential Function of Melatonin MT1 and MT2 Receptors in REM and NREM Sleep - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Early Preclinical Studies of Ramelteon Metabolite M-II

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ramelteon, a selective agonist of melatonin receptors MT1 and MT2, is primarily metabolized in humans to an active metabolite known as M-II.[1] Early preclinical investigations have revealed that M-II, while possessing a lower affinity for melatonin receptors compared to its parent compound, circulates at significantly higher concentrations and exhibits a longer half-life, suggesting a potential and significant contribution to the overall therapeutic effects of Ramelteon.[2] This technical guide provides a comprehensive overview of the core preclinical studies that have elucidated the pharmacological, pharmacokinetic, and toxicological profile of M-II, offering valuable insights for researchers and professionals in the field of drug development.

I. In Vitro Pharmacology

The initial characterization of M-II involved a series of in vitro assays to determine its binding affinity and functional activity at the human melatonin receptors, MT1 and MT2. These studies were crucial in understanding the fundamental interaction of the metabolite with its therapeutic targets.

Data Presentation: Receptor Binding and Functional Potency

The following table summarizes the key quantitative data from in vitro pharmacological studies of M-II, comparing its activity to that of Ramelteon and the endogenous ligand, melatonin.

| Compound | MT1 Receptor Binding Affinity (Ki, pmol/L) | MT2 Receptor Binding Affinity (Ki, pmol/L) | MT1 Receptor Functional Potency (IC50, pmol/L) | MT2 Receptor Functional Potency (IC50, pmol/L) |

| M-II | 114[1] | 566[1] | 208[1][3] | 1,470[1][3] |

| Ramelteon | ~11.4 | ~113.2 | ~12.2 | ~52.5 |

| Melatonin | ~45.6 | ~377.3 | ~48.4 | ~918.75 |

Note: Ki and IC50 values for Ramelteon and Melatonin are approximated based on reported relative affinities and potencies.[3]

Experimental Protocols

1. Radioligand Binding Assays:

-

Objective: To determine the binding affinity (Ki) of M-II for human MT1 and MT2 receptors.

-

Methodology:

-

Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing either the human MT1 or MT2 receptor were utilized.[1]

-

Membrane Preparation: Cell membranes were prepared from the CHO cell lines.

-

Radioligand: 2-[¹²⁵I]iodomelatonin was used as the radioligand.[3]

-

Assay Conditions:

-

Competitive binding assays were performed by incubating the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor (M-II).[3]

-

Nonspecific binding was determined in the presence of a high concentration of unlabeled melatonin.[3]

-

Incubation was carried out to allow the binding to reach equilibrium.

-

-

Detection: Bound radioactivity was separated from free radioligand by rapid filtration and quantified using a gamma counter.[3]

-

Data Analysis: The inhibition constant (Ki) was calculated from the IC50 value (the concentration of M-II that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

-

2. Functional Assays (cAMP Accumulation):

-

Objective: To determine the functional potency (IC50) of M-II as an agonist at human MT1 and MT2 receptors.

-

Methodology:

-

Cell Lines: CHO cells expressing either the human MT1 or MT2 receptor were used.[1]

-

Principle: Melatonin receptors are G-protein coupled receptors (GPCRs) that, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Assay Conditions:

-

Detection: The intracellular cAMP levels were quantified using a suitable assay kit.

-

Data Analysis: The IC50 value, representing the concentration of M-II that produces 50% of its maximal inhibitory effect on cAMP accumulation, was determined.

-

Signaling Pathway Diagram

Caption: Signaling pathway of M-II at melatonin receptors.

II. In Vivo Pharmacology

To assess the physiological effects of M-II, preclinical studies were conducted in animal models. These in vivo experiments were critical for evaluating the sleep-promoting properties of the metabolite.

Data Presentation: Sleep Parameters in a Feline Model

The following table presents the significant effects of orally administered M-II on sleep-wakefulness stages in freely moving cats.

| Dose of M-II (mg/kg) | Change in Wakefulness | Change in Non-REM Sleep | Change in REM Sleep |

| 0.01 | Not specified | Significant Increase[3] | No Significant Difference[3] |

| 0.1 | Significant Decrease[3] | Significant Increase[3] | No Significant Difference[3] |

| 1 | Significant Decrease[3] | Significant Increase[3] | No Significant Difference[3] |

Experimental Protocol: Feline Sleep Study

-

Objective: To evaluate the in vivo sleep-inducing efficacy of M-II.

-

Animal Model: Freely moving cats were used for this study.[1]

-

Surgical Implantation: Electrodes were surgically implanted for electroencephalogram (EEG), electrooculogram (EOG), and electromyogram (EMG) recordings to monitor sleep stages.[5]

-

Acclimation: A recovery and acclimation period was allowed post-surgery.[5]

-

Dosing: M-II was administered orally in gelatin capsules.[5] A crossover design was employed where each cat received both vehicle and M-II at different time points.[5]

-

Sleep Recording: EEG, EOG, and EMG signals were recorded for 8 hours post-administration to determine the time spent in wakefulness, non-REM (NREM) sleep, and REM sleep.[5]

-

Data Analysis: The duration of each sleep-wake stage was quantified and statistically compared between the vehicle and M-II treatment groups.

Experimental Workflow Diagram

Caption: Workflow for the in vivo feline sleep study.

III. Pharmacokinetics and Metabolism

Understanding the pharmacokinetic profile of M-II is essential for contextualizing its pharmacological activity.

Key Pharmacokinetic Parameters

-

Half-Life: M-II has a notably longer half-life (approximately 2-5 hours) compared to Ramelteon (approximately 1-2.6 hours).[6]

-

Systemic Exposure: Following administration of Ramelteon, the systemic exposure (AUC) to M-II is approximately 20- to 100-fold greater than that of the parent drug.[2][7]

-

Metabolism: Ramelteon is extensively metabolized, primarily by CYP1A2, to form M-II through hydroxylation. M-II is further metabolized, mainly by CYP3A4.[4][8]

Metabolic Pathway Diagram

Caption: Simplified metabolic pathway of Ramelteon to M-II.

IV. Preclinical Toxicology and Safety

Preliminary toxicological assessments of M-II have been conducted, primarily as part of the overall safety evaluation of Ramelteon.

Genotoxicity

-

In vitro genetic toxicology studies were conducted on Ramelteon. It was noted that the concentration of M-II formed by the rat liver S9 fraction used in these assays exceeded the concentration of Ramelteon, thus the genotoxic potential of M-II was also assessed in these studies.

-

Ramelteon was reported to be positive in a chromosomal aberration assay in Chinese hamster lung cells in the presence of S9 metabolic activation.

Safety Pharmacology

While specific safety pharmacology studies dedicated solely to M-II are not extensively detailed in the public domain, the overall preclinical safety package for Ramelteon would have considered the high exposure to M-II. No major cardiovascular, respiratory, or central nervous system safety concerns directly attributable to M-II have been prominently reported in the available preclinical literature.

V. Selectivity Profile

To ensure that the pharmacological effects of M-II are mediated through the intended melatonin receptors, its binding affinity was tested against a wide panel of other receptors, transporters, and enzymes.

Data Presentation: Receptor Selectivity

| Target | Binding Affinity (Ki) |

| 5-HT₂B Receptor | 1.75 ± 0.23 µmol/L[3] |

| Quinone Reductase 2 | No affinity at concentrations up to 10 µmol/L[3] |

| Other Targets (215 total) | No significant affinities or activities[3] |

The selectivity of M-II for melatonin receptors over other targets is a key characteristic, minimizing the potential for off-target effects. Although a weak affinity for the 5-HT₂B receptor was observed, it is significantly lower than its affinity for MT1 and MT2 receptors.[3]

Conclusion

The early preclinical studies of Ramelteon's major metabolite, M-II, have established its profile as a pharmacologically active compound that likely contributes to the clinical efficacy of its parent drug. While possessing a lower affinity for MT1 and MT2 receptors than Ramelteon, its significantly higher and more sustained systemic exposure suggests a crucial role in the overall therapeutic effect. The in vivo data from feline models corroborate its sleep-promoting properties. The favorable selectivity profile and the initial toxicological assessments provide a foundational understanding of its safety. Further research focusing on a more detailed toxicological and safety pharmacology profile specifically for M-II would provide a more complete picture for drug development professionals. This in-depth guide, summarizing the key preclinical data and experimental methodologies, serves as a valuable resource for the scientific community engaged in sleep research and the development of novel hypnotic agents.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Pharmacotherapy of Insomnia with Ramelteon:... [experts.mcmaster.ca]

- 3. Pharmacological characterization of M-II, the major human metabolite of ramelteon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacology of Ramelteon, a Selective MT1/MT2 Receptor Agonist: A Novel Therapeutic Drug for Sleep Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. drugs.com [drugs.com]

- 7. The sleep-promoting action of ramelteon (TAK-375) in freely moving cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

A Technical Guide to the Stereoselective Synthesis of Ramelteon Metabolite M-II

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ramelteon, a selective melatonin MT1/MT2 receptor agonist, is a prominent therapeutic agent for insomnia. Its principal active metabolite, M-II, contributes significantly to its overall pharmacological profile. The stereoselective synthesis of M-II is of considerable interest for further pharmacological studies and as a reference standard. This technical guide provides an in-depth overview of a viable stereoselective synthetic route to Ramelteon metabolite M-II, leveraging established methodologies for the construction of the core tricyclic structure and the stereospecific introduction of the chiral side chain. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate its practical implementation in a laboratory setting.

Introduction

Ramelteon ((S)-N-[2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethyl]propionamide) is an effective treatment for insomnia, particularly difficulties with sleep onset.[1] In the body, Ramelteon undergoes extensive metabolism, with the major active metabolite being M-II.[2] M-II is formed by the hydroxylation of the ethylamide side chain of Ramelteon. The metabolite retains significant affinity for the melatonin receptors and is believed to contribute to the therapeutic effects of the parent drug.[2]

The stereochemistry of M-II is crucial for its biological activity. The parent compound, Ramelteon, possesses an (S)-configuration at the C8 position of the indene core. The M-II metabolite has an additional stereocenter on the side chain, which has been determined to be of the (S)-configuration in the active form. Therefore, a stereoselective synthesis is essential to produce the biologically relevant isomer.

This guide outlines a convergent synthetic strategy for (S,S)-Ramelteon M-II. The approach involves the synthesis of the key tricyclic ketone intermediate, the preparation of a chiral side-chain precursor, their coupling via a Horner-Wadsworth-Emmons reaction, and subsequent stereoselective reduction and functionalization to yield the final product.

Synthetic Strategy Overview

The proposed stereoselective synthesis of this compound is depicted in the workflow diagram below. The strategy hinges on the asymmetric synthesis of the tricyclic core, which has been successfully employed in the synthesis of Ramelteon itself, and the preparation of a chiral C2 side-chain synthon.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Synthesis of the Tricyclic Ketone Core

The synthesis of the tricyclic ketone (1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-one) follows a previously reported concise, three-step sequence starting from 3-hydroxyacetophenone.[2][3]

Step 1: Iridium-Catalyzed O-Vinylation 3-Hydroxyacetophenone is reacted with vinyl acetate in the presence of an iridium catalyst to form the corresponding vinyl ether intermediate.

Step 2: Rhodium-Catalyzed [3+2] Annulation The vinyl ether intermediate undergoes an intramolecular rhodium-catalyzed [3+2] annulation to construct the tricyclic furan-indanone core.

Step 3: Asymmetric Hydrogenation The resulting unsaturated ketone is subjected to an asymmetric hydrogenation to establish the (S)-stereocenter at the C8 position, yielding the chiral tricyclic ketone.

Synthesis of the Chiral Side-Chain Precursor

The chiral side-chain, (S)-2-azidopropan-1-ol, is synthesized from commercially available (S)-propylene oxide.

Protocol for (S)-1-Azido-2-propanol: To a solution of sodium azide (NaN3) and ammonium chloride (NH4Cl) in a suitable solvent such as a mixture of methanol and water, (S)-propylene oxide is added dropwise at room temperature. The reaction mixture is stirred for 24-48 hours. After an aqueous workup and extraction with an organic solvent, the crude product is purified by distillation under reduced pressure to afford (S)-1-azido-2-propanol.

Coupling and Elaboration to Ramelteon M-II

Step 1: Horner-Wadsworth-Emmons Reaction The chiral azido alcohol is first converted to the corresponding phosphonate ester. The hydroxyl group of (S)-1-azido-2-propanol is mesylated and then displaced with triethyl phosphite. The resulting diethyl (S)-2-azidopropylphosphonate is then used in a Horner-Wadsworth-Emmons reaction with the tricyclic ketone.[4][5][6]

Protocol: To a suspension of sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) at 0 °C, a solution of diethyl (S)-2-azidopropylphosphonate in THF is added dropwise. The mixture is stirred for 30 minutes, followed by the addition of a solution of the tricyclic ketone in THF. The reaction is allowed to warm to room temperature and stirred until completion. The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with an organic solvent. The crude α,β-unsaturated azide is purified by column chromatography.

Step 2: Diastereoselective Reduction of the Alkene The newly formed double bond is reduced diastereoselectively to establish the second (S)-stereocenter. This can be achieved using various asymmetric reduction methods.

Step 3: Reduction of the Azide and Propionylation The azide group is reduced to the primary amine, which is then acylated with propionic anhydride to yield this compound.

Protocol: The α,β-unsaturated azide is dissolved in a suitable solvent like methanol or ethanol. A catalyst such as palladium on carbon (Pd/C) is added, and the mixture is stirred under a hydrogen atmosphere. Following the reduction of both the double bond and the azide, propionic anhydride and a base (e.g., triethylamine) are added to the reaction mixture to directly acylate the newly formed amine. The final product, this compound, is purified by column chromatography.

Data Presentation

The following table summarizes the expected yields and stereoselectivities for the key transformations in the synthesis of Ramelteon M-II, based on literature values for analogous reactions.

| Step | Reaction Type | Starting Material | Reagents and Conditions | Product | Yield (%) | Stereoselectivity (ee/de) | Reference |

| Core Synthesis | |||||||

| 1 | Asymmetric Hydrogenation | Unsaturated Tricyclic Ketone | H₂, Chiral Rhodium Catalyst | (S)-Tricyclic Ketone | >95 | >99% ee | [2] |

| Side-Chain Synthesis | |||||||

| 2 | Epoxide Ring Opening | (S)-Propylene Oxide | NaN₃, NH₄Cl, MeOH/H₂O | (S)-1-Azido-2-propanol | 80-90 | >99% ee | |

| Coupling and Final Steps | |||||||

| 3 | Horner-Wadsworth-Emmons | (S)-Tricyclic Ketone, Azido Phosphonate | NaH, THF | α,β-Unsaturated Azide | 70-85 | N/A | [4][6] |

| 4 | Diastereoselective Reduction | α,β-Unsaturated Azide | H₂, Chiral Catalyst (e.g., Ru-BINAP) | (S,S)-Azido Alcohol | 85-95 | >95% de | |

| 5 | Azide Reduction & Propionylation | (S,S)-Azido Alcohol | 1. H₂, Pd/C; 2. Propionic Anhydride, Et₃N | This compound | 80-90 | >99% ee, >95% de |

Conclusion

This technical guide outlines a robust and stereoselective synthetic route to this compound. By combining a well-established concise synthesis of the chiral tricyclic core with a strategic introduction of a chiral side-chain precursor, this pathway provides a practical approach for obtaining this important metabolite in high optical purity. The detailed protocols and tabulated data serve as a valuable resource for researchers in medicinal chemistry and drug development who require access to this compound for further investigation. The presented strategy highlights the power of modern asymmetric synthesis in accessing complex and biologically relevant molecules.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Concise Six-Step Asymmetric Approach to Ramelteon from an Acetophenone Derivative Using Ir, Rh, Cu, and Ni Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

An In-depth Technical Guide to the Chemical Structure and Properties of Ramelteon M-II

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ramelteon, a selective melatonin receptor agonist, is a widely prescribed treatment for insomnia. Its primary and major active metabolite, M-II, significantly contributes to its overall pharmacological effect. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of Ramelteon M-II. Detailed experimental protocols for its analysis and characterization are provided, along with visualizations of its signaling pathway and a general experimental workflow, to support further research and development in the field of sleep science and pharmacology.

Chemical Structure and Identification

Ramelteon M-II is the product of hydroxylation of the propionamide side chain of Ramelteon. Its chemical structure is characterized by the introduction of a hydroxyl group at the alpha-position of the carbonyl group.

Chemical Name: 2-hydroxy-N-[2-(2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl)ethyl]propanamide.[1]

Stereochemistry: Ramelteon M-II exists as a mixture of isomers, with an (R,S) configuration at the newly introduced chiral center on the hydroxylated propionamide side chain. The parent Ramelteon molecule itself has a defined (S) configuration at the indane ring.

Molecular Formula: C₁₆H₂₁NO₃[2]

Molecular Weight: 275.34 g/mol [3]

CAS Number: 896736-21-3 (for the mixture of isomers)[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of Ramelteon M-II is presented in Table 1. This data is crucial for its handling, formulation, and analytical method development.

Table 1: Physicochemical Properties of Ramelteon M-II

| Property | Value | Reference |

| Appearance | White to Pale Beige Solid | [1] |

| Melting Point | 109-110°C | [1] |

| Solubility | Soluble in Chloroform, DMSO, Methanol, Acetonitrile | [1][2] |

| Storage | Store at 2-8°C | [1] |

Pharmacological Properties

Ramelteon M-II is a potent agonist at the melatonin MT1 and MT2 receptors, albeit with a lower affinity and potency compared to the parent compound, Ramelteon. However, its significantly higher systemic exposure and longer half-life suggest a substantial contribution to the overall clinical efficacy of Ramelteon.[3][4]

Receptor Binding Affinity and Potency

The binding affinity (Ki) and functional potency (IC50) of Ramelteon M-II at human MT1 and MT2 receptors have been determined in various in vitro studies. These values are summarized in Table 2 for direct comparison with Ramelteon and the endogenous ligand, melatonin.

Table 2: In Vitro Pharmacological Profile of Ramelteon M-II

| Compound | MT1 Ki (pM) | MT2 Ki (pM) | MT1 IC50 (pM) | MT2 IC50 (pM) | Reference |

| Ramelteon M-II | 114 | 566 | 208 | 1470 | [3] |

| Ramelteon | ~14 | ~112 | ~21 | ~53 | [5] |

| Melatonin | ~80 | ~383 | ~78 | ~904 | [4][6] |

Pharmacokinetics

Pharmacokinetic studies in humans have demonstrated that M-II is the major circulating metabolite of Ramelteon, with exposure levels 20- to 100-fold higher than the parent drug.[4] Key pharmacokinetic parameters are outlined in Table 3.

Table 3: Pharmacokinetic Parameters of Ramelteon M-II in Humans (following oral administration of Ramelteon)

| Parameter | Value | Reference |

| Tmax (Time to Peak Plasma Concentration) | 1.1 ± 0.5 h | [7][8] |

| Cmax (Peak Plasma Concentration) | 136 ± 36 ng/mL | [7][8] |

| t½ (Elimination Half-life) | 2.1 ± 0.4 h | [7][8] |

Signaling Pathway

As an agonist of the MT1 and MT2 receptors, Ramelteon M-II is understood to activate the same intracellular signaling cascades as melatonin and Ramelteon. These G-protein coupled receptors (GPCRs) primarily couple to the Gi alpha subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

References

- 1. US8242291B2 - Process for the preparation of ramelteon - Google Patents [patents.google.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Pharmacology of Ramelteon, a Selective MT1/MT2 Receptor Agonist: A Novel Therapeutic Drug for Sleep Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. RaMelteon iMpurity synthesis - chemicalbook [chemicalbook.com]

- 7. Ramelteon Impurities | SynZeal [synzeal.com]

- 8. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Mechanism of Action of Ramelteon's Metabolite M-II on the Suprachiasmatic Nucleus

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ramelteon, a selective melatonin receptor agonist, is primarily prescribed for insomnia characterized by difficulty with sleep onset. Its therapeutic effects are not solely attributable to the parent compound; its major active metabolite, M-II, plays a significant role. This document provides a detailed technical overview of the mechanism of action of M-II on the suprachiasmatic nucleus (SCN), the master circadian pacemaker. We will delve into its receptor binding kinetics, downstream signaling cascades, and functional effects on SCN neuronal activity, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Introduction: The Role of the SCN and Melatonergic Signaling

The suprachiasmatic nucleus (SCN), located in the anterior hypothalamus, is the principal regulator of circadian rhythms in mammals.[1][2][3] It orchestrates the sleep-wake cycle and other physiological processes that follow a roughly 24-hour rhythm. The SCN's activity is modulated by endogenous melatonin, a hormone secreted by the pineal gland during the dark phase of the light-dark cycle.[1][3][4] Melatonin exerts its effects by binding to two high-affinity G-protein coupled receptors (GPCRs), the melatonin receptor 1 (MT1) and melatonin receptor 2 (MT2), both of which are densely expressed in the SCN.[1][5] Activation of these receptors generally leads to a suppression of SCN neuronal firing, promoting the transition to sleep.[1][2]

Ramelteon is a potent and selective agonist for both MT1 and MT2 receptors.[3][6] Following administration, it undergoes extensive first-pass metabolism, primarily by CYP1A2, to form several metabolites, with M-II being the most abundant and active.[5][6] M-II has a longer half-life (2-5 hours) compared to ramelteon (1-2.6 hours), suggesting it may contribute significantly to the sustained therapeutic effects of the drug.[1][6]

M-II Receptor Binding and Affinity at MT1 and MT2 Receptors

M-II, like its parent compound, is an agonist at both MT1 and MT2 receptors. However, its binding affinities are lower than those of ramelteon and endogenous melatonin. In vitro studies using Chinese hamster ovary (CHO) cells stably expressing human MT1 or MT2 receptors have quantified these affinities.[7][8]

Data Presentation: Receptor Binding Affinities (Ki)

The following table summarizes the binding affinities (Ki values) of M-II, ramelteon, and melatonin for the human MT1 and MT2 receptors. A lower Ki value indicates a higher binding affinity.

| Compound | MT1 Receptor Ki (pmol/L) | MT2 Receptor Ki (pmol/L) | Reference |

| M-II | 114 | 566 | [7][8] |

| Ramelteon | 14 | 112 | [9][10][11] |

| Melatonin | 80 | 383 | [11] |

As the data indicates, M-II has a lower affinity for both MT1 and MT2 receptors compared to ramelteon and melatonin.[7] Specifically, its affinity for MT1 is approximately 10-fold lower than ramelteon and 2.5-fold lower than melatonin.[7] For the MT2 receptor, M-II's affinity is about 5-fold lower than ramelteon and 1.5-fold lower than melatonin.[7] Despite this, due to its higher systemic exposure, M-II is considered to make a substantial contribution to the clinical efficacy of ramelteon.[7][8] M-II exhibits high selectivity for melatonin receptors, with negligible affinity for a wide range of other receptors, transporters, and enzymes, with the exception of a very low affinity for the 5-HT2B receptor.[7]

M-II Signaling Pathway in SCN Neurons

The MT1 and MT2 receptors are coupled to pertussis toxin-sensitive Gi/o proteins.[7][12] The primary signaling mechanism initiated by M-II binding to these receptors in the SCN is the inhibition of adenylyl cyclase activity. This leads to a reduction in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[5][7]

The reduction in cAMP levels has several downstream consequences, including the modulation of protein kinase A (PKA) activity and the phosphorylation of cAMP response element-binding protein (CREB). This signaling cascade ultimately alters ion channel conductance and neuronal membrane potential, leading to a decrease in the spontaneous firing rate of SCN neurons.[1][2]

Visualization: M-II Signaling Pathway

Caption: M-II binds to MT1/MT2 receptors, activating Gi proteins to inhibit adenylyl cyclase, reducing cAMP and neuronal firing.

Functional Effects of M-II on the SCN

The agonistic action of M-II at MT1 and MT2 receptors translates into measurable functional effects on SCN physiology.

Inhibition of cAMP Production

Consistent with its binding affinity, M-II demonstrates a dose-dependent inhibition of forskolin-stimulated cAMP accumulation in cells expressing human melatonin receptors.[7] Forskolin is a direct activator of adenylyl cyclase, and its effects can be counteracted by Gi-coupled receptor agonists.

The following table presents the half-maximal inhibitory concentration (IC50) values for M-II, ramelteon, and melatonin in inhibiting cAMP production. A lower IC50 value indicates greater potency.

| Compound | MT1 Receptor IC50 (pmol/L) | MT2 Receptor IC50 (pmol/L) | Reference |

| M-II | 208 | 1,470 | [7][8] |

| Ramelteon | 21.2 | 53.4 | [5][10] |

| Melatonin | 77.8 | 904.0 | [5] |

The potency of M-II at the MT1 receptor is approximately 17-fold lower than that of ramelteon and 4.3-fold lower than melatonin.[7] At the MT2 receptor, its potency is about 28-fold lower than ramelteon and 1.6-fold lower than melatonin.[7]

Modulation of SCN Neuronal Firing and Circadian Phase

The primary physiological role of melatonin and its agonists in the SCN is to regulate the circadian rhythm of neuronal firing. Activation of MT1 receptors is thought to directly suppress the firing rate of SCN neurons, contributing to sleep induction.[1][6] Activation of MT2 receptors is more closely associated with inducing phase shifts in the circadian clock, which is crucial for entraining the sleep-wake cycle to the 24-hour day.[1][5][6] Studies on ramelteon have shown that it can phase-advance the circadian rhythm of neuronal firing in SCN brain slices, an effect mediated by both MT1 and MT2 receptors.[9] Given that M-II acts on the same receptors, it is expected to produce similar, albeit less potent, effects on SCN neuronal activity and phase-shifting.

Key Experimental Protocols

The characterization of M-II's mechanism of action relies on a set of established pharmacological and electrophysiological assays.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound (M-II) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptors.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells (e.g., HEK293 or CHO) stably expressing either human MT1 or MT2 receptors.[13]

-

Incubation: The cell membranes are incubated with a fixed concentration of a radioligand (e.g., 2-[¹²⁵I]-iodomelatonin) and varying concentrations of the unlabeled competitor compound (M-II).[13][14]

-

Separation: The reaction is terminated, and bound radioligand is separated from free radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 value (the concentration of M-II that inhibits 50% of specific radioligand binding) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Caption: Workflow for determining M-II's receptor binding affinity using a radioligand competition assay.

cAMP Accumulation Assay

This functional assay measures the ability of M-II to act as an agonist and inhibit the production of intracellular cAMP.

Methodology:

-

Cell Culture: CHO cells expressing human MT1 or MT2 receptors are cultured to near confluency.

-

Pre-incubation: Cells are pre-incubated with a phosphodiesterase inhibitor to prevent the degradation of cAMP.

-

Stimulation and Treatment: Cells are stimulated with forskolin (to increase basal cAMP levels) in the presence of varying concentrations of M-II.[7]

-

Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is determined using a suitable detection method, such as an enzyme-linked immunosorbent assay (ELISA) or a bioluminescent biosensor assay.[15][16]

-

Data Analysis: The results are used to generate a dose-response curve, from which the IC50 value for the inhibition of cAMP production is calculated.

Caption: Workflow for measuring M-II's functional potency via a cAMP accumulation assay.

SCN Slice Electrophysiology

This technique allows for the direct measurement of the effects of M-II on the electrical activity of neurons within the SCN.

Methodology:

-

Slice Preparation: Coronal brain slices containing the SCN are prepared from rodents (e.g., rats or mice).

-

Recording: Slices are maintained in a recording chamber perfused with artificial cerebrospinal fluid. Extracellular single-unit recordings are made from SCN neurons using glass microelectrodes.[17]

-

Drug Application: After establishing a stable baseline firing rate, M-II is bath-applied to the slice at a known concentration.

-

Data Acquisition: Changes in the neuronal firing frequency (action potentials per second) are recorded before, during, and after drug application.

-

Data Analysis: The effect of M-II on the spontaneous firing rate is quantified. To assess phase-shifting effects, the peak time of neuronal activity over a circadian cycle is compared between control and M-II-treated slices.[9][17]

Conclusion

The major metabolite of ramelteon, M-II, is a selective agonist at both MT1 and MT2 melatonin receptors located in the suprachiasmatic nucleus. Although it possesses a lower binding affinity and functional potency compared to its parent compound and endogenous melatonin, its longer half-life and significant systemic exposure allow it to contribute substantially to the overall therapeutic effect of ramelteon. The mechanism of action of M-II involves the Gi-protein-mediated inhibition of adenylyl cyclase, leading to decreased intracellular cAMP levels and a subsequent reduction in SCN neuronal firing. This action on the master circadian clock helps to regulate the sleep-wake cycle, underscoring the importance of considering active metabolites in drug development and pharmacotherapy.

References

- 1. Melatonin and Its Receptors: A New Class of Sleep-Promoting Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ramelteon: A Novel Hypnotic Indicated for the Treatment of Insomnia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Ramelteon? [synapse.patsnap.com]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. Pharmacology of Ramelteon, a Selective MT1/MT2 Receptor Agonist: A Novel Therapeutic Drug for Sleep Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medicine.com [medicine.com]

- 7. karger.com [karger.com]

- 8. Pharmacological characterization of M-II, the major human metabolite of ramelteon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. apexbt.com [apexbt.com]

- 11. clinmedjournals.org [clinmedjournals.org]

- 12. Melatonin - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. 2-[125I]iodomelatonin and [3H]melatonin Binding Assays for Melatonin Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. riem.nagoya-u.ac.jp [riem.nagoya-u.ac.jp]

- 16. mdpi.com [mdpi.com]

- 17. journals.physiology.org [journals.physiology.org]

In Vitro vs. In Vivo Activity of Ramelteon Metabolite M-II: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacological characteristics of M-II, the principal active metabolite of the selective melatonin receptor agonist, Ramelteon. While Ramelteon itself is a potent agonist at MT1 and MT2 receptors, its extensive first-pass metabolism leads to the formation of M-II, which circulates at significantly higher concentrations and for a longer duration than the parent compound.[1][2][3][4] Understanding the distinct in vitro and in vivo activity profile of M-II is therefore critical to fully comprehending the overall clinical efficacy and hypnotic benefits of Ramelteon administration.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data comparing the in vitro receptor binding and functional activity, as well as the in vivo pharmacokinetic and pharmacodynamic profiles of M-II against its parent compound, Ramelteon, and the endogenous ligand, melatonin.

Table 1: In Vitro Receptor Binding Affinity (Kᵢ)

| Compound | MT₁ Receptor Kᵢ (pmol/L) | MT₂ Receptor Kᵢ (pmol/L) |

| M-II | 114[1][2][3] | 566[1][2][3] |

| Ramelteon | ~14 (10-fold higher than M-II)[5][6] | ~112 (5-fold higher than M-II)[5][6] |

| Melatonin | ~46 (2.5-fold higher than M-II)[1][5] | ~377 (1.5-fold higher than M-II)[1][5] |

Kᵢ (Inhibition constant) values represent the concentration of a ligand that will bind to 50% of the receptors in the absence of the agonist. Lower Kᵢ values indicate higher binding affinity.

Table 2: In Vitro Functional Potency (IC₅₀)

| Compound | MT₁ Receptor IC₅₀ (pmol/L) | MT₂ Receptor IC₅₀ (pmol/L) |

| M-II | 208[1][2][3][5] | 1,470[1][2][3][5] |

| Ramelteon | ~12 (17-fold higher than M-II)[5][7] | ~53 (28-fold higher than M-II)[5][6][7] |

| Melatonin | ~48 (4.3-fold higher than M-II)[5] | ~919 (1.6-fold higher than M-II)[5][7] |

IC₅₀ (Half-maximal inhibitory concentration) values represent the concentration of an agonist that provokes a response halfway between the baseline and maximum response in a functional assay (e.g., inhibition of cAMP accumulation). Lower IC₅₀ values indicate higher potency.

Table 3: In Vivo Pharmacokinetic & Pharmacodynamic Profile

| Parameter | Ramelteon | M-II Metabolite |

| Systemic Exposure (AUC) | Parent drug levels | 20- to 100-fold higher than Ramelteon[4][8] |

| Half-Life (t₁/₂) | ~1.3 - 1.9 hours[7][9] | ~2.6 hours (longer than Ramelteon)[4] |

| Minimum Effective Dose (Cats) | 0.001 mg/kg[1] | 0.01 mg/kg[1] |

| Effect on NREM Sleep (Cats) | Increases NREM sleep[7] | Significantly increases NREM sleep at doses of 0.01, 0.1, and 1 mg/kg[1][5] |

| Effect on Wakefulness (Cats) | Decreases wakefulness[7] | Significantly decreases wakefulness, sustained for 6 hours at 0.1 and 1 mg/kg[1][5] |

| Effect on REM Sleep (Cats) | No significant effect reported | No significant differences observed at any tested dose[1][5] |

Experimental Protocols

The characterization of M-II's activity relies on established in vitro and in vivo methodologies.

In Vitro: Receptor Binding and Functional Assays

-

Cell Culture and Membrane Preparation : Chinese Hamster Ovary (CHO) cells, stably expressing either human MT₁ (CHO-hMT₁) or MT₂ (CHO-hMT₂) receptors, are cultured and harvested.[1] The cells are then homogenized in an ice-cold Tris-HCl buffer to prepare cell membranes, which are subsequently used for binding assays.[6]

-

Receptor Binding Assay : To determine binding affinity (Kᵢ), the prepared cell membranes are incubated with a radiolabeled ligand (e.g., 2-[¹²⁵I]melatonin) and varying concentrations of the competitor compound (M-II, Ramelteon, or melatonin).[6] The reaction is terminated by rapid filtration, and the radioactivity retained on the filter, representing the amount of bound radioligand, is measured.[6] Kᵢ values are calculated from the resulting competition curves.

-

Functional Assay (cAMP Accumulation) : The functional potency (IC₅₀) of M-II as an agonist is determined by its ability to inhibit adenylyl cyclase activity.[7] CHO-hMT₁ or CHO-hMT₂ cells are stimulated with forskolin to increase intracellular cyclic AMP (cAMP) levels.[1][7] The cells are simultaneously treated with varying concentrations of M-II. The subsequent decrease in cAMP accumulation, mediated by the activation of the Gᵢ protein-coupled MT₁/MT₂ receptors, is measured.[1] The IC₅₀ value is the concentration of M-II that causes a 50% inhibition of the forskolin-stimulated cAMP production.[7]

In Vivo: Sleep-Wake Cycle Analysis in Feline Model

-

Animal Model : Freely moving cats are utilized as the in vivo model, as they have been previously established to demonstrate the sleep-promoting effects of Ramelteon.[1][7]

-

Surgical Implantation : For sleep stage recording, cats are surgically implanted with electrodes to monitor electroencephalography (EEG), electrooculography (EOG), and electromyography (EMG).[5]

-

Drug Administration and Recording : M-II is administered orally at various doses (e.g., 0.01, 0.1, or 1 mg/kg) or as a vehicle control in a crossover design study.[5] Immediately following administration, EEG, EOG, and EMG recordings are initiated and continue for a set period, typically 8 hours.[5]

-

Data Analysis : The recorded data is analyzed to quantify the time spent in different sleep stages: wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep.[5] The effects of M-II are then compared against the vehicle control to determine its impact on sleep architecture.[5]

Visualizations: Pathways and Processes

Melatonin Receptor Signaling Pathway

Caption: Agonist binding to MT1/MT2 receptors activates Gᵢ protein, inhibiting adenylyl cyclase and reducing cAMP.

In Vitro Functional Assay Workflow

References

- 1. karger.com [karger.com]

- 2. Pharmacological characterization of M-II, the major human metabolite of ramelteon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. karger.com [karger.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. apexbt.com [apexbt.com]

- 7. Pharmacology of Ramelteon, a Selective MT1/MT2 Receptor Agonist: A Novel Therapeutic Drug for Sleep Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. Age and gender effects on the pharmacokinetics and pharmacodynamics of ramelteon, a hypnotic agent acting via melatonin receptors MT1 and MT2 - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into the Pharmacokinetics and Pharmacodynamics of Ramelteon and its Active Metabolite, M-II

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the pharmacokinetic and pharmacodynamic properties of ramelteon, a selective MT1/MT2 receptor agonist, and its primary active metabolite, M-II. The following sections detail quantitative data, experimental methodologies, and key signaling pathways to support further research and development in the field of sleep therapeutics.

Pharmacokinetic Profile: Ramelteon and M-II

Ramelteon undergoes extensive first-pass metabolism, leading to low absolute oral bioavailability (1.8%).[1] It is rapidly absorbed, with peak plasma concentrations reached within 0.5 to 1.5 hours.[1][2] The primary metabolite, M-II, is formed through hydroxylation and circulates at concentrations 20 to 100 times higher than the parent drug, contributing significantly to the overall pharmacologic effect.[3][4] The half-life of ramelteon is approximately 1 to 2.6 hours, while M-II has a longer half-life of 2 to 5 hours.[2]

Table 1: Pharmacokinetic Parameters of Ramelteon and M-II in Healthy Adults

| Parameter | Ramelteon | M-II |

| Tmax (Time to Peak Concentration) | 0.5 - 1.5 hours[1][2] | - |

| t½ (Half-Life) | 1 - 2.6 hours[2] | 2 - 5 hours[2][5] |

| Protein Binding | ~82%[2][4] | ~70%[4] |

| Systemic Exposure vs. Ramelteon | - | 20- to 100-fold greater[3][4] |

| Metabolism | Primarily CYP1A2; minor contributions from CYP2C subfamily and CYP3A4[4][6] | Primarily CYP3A4[4] |

| Excretion | 84% in urine, 4% in feces (as metabolites)[2][5] | - |

Note: Data represents values from various studies and may vary based on factors such as dose and patient population.

Pharmacodynamic Profile: Receptor Binding and Functional Activity

Ramelteon and M-II are selective agonists for the melatonin MT1 and MT2 receptors.[6] Ramelteon exhibits a higher affinity for the MT1 receptor compared to the MT2 receptor.[6] While M-II has a lower affinity for both receptors compared to ramelteon, its substantially higher systemic exposure suggests a significant contribution to the clinical effects.[3][7]

Table 2: In Vitro Receptor Binding Affinity and Functional Potency

| Compound | Receptor | Ki (pmol/L) | IC50 (pmol/L) |

| Ramelteon | Human MT1 | 15.0 ± 3.0[6] | 21.2[6] |

| Human MT2 | 328 ± 12[6] | 53.4[6] | |

| M-II | Human MT1 | 114[7][8] | 208[7][8] |

| Human MT2 | 566[7][8] | 1,470[7][8] | |

| Melatonin | Human MT1 | - | 77.8[6] |

| Human MT2 | - | 904.0[6] |

Ki (dissociation constant) is a measure of binding affinity. IC50 (half maximal inhibitory concentration) reflects the functional potency in inhibiting forskolin-stimulated cAMP production.

Signaling Pathways

Ramelteon and M-II exert their effects by activating the MT1 and MT2 G-protein coupled receptors (GPCRs). Activation of these receptors, primarily coupled to Gi proteins, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[[“]][10][11] This cascade modulates the activity of protein kinase A (PKA) and downstream transcription factors like CREB, which are involved in the regulation of circadian rhythm genes.[[“]] The MT2 receptor can also couple to Gq proteins, activating phospholipase C and increasing intracellular calcium.[[“]]

Experimental Protocols

In Vitro Receptor Binding and Functional Assays

Objective: To determine the binding affinity (Ki) and functional potency (IC50) of ramelteon and M-II for human MT1 and MT2 receptors.

Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing either the human MT1 or MT2 receptor are cultured under standard conditions.[6][12]

-

Membrane Preparation: Cell membranes are prepared from the cultured CHO cells through homogenization and centrifugation to isolate the membrane fraction containing the receptors.

-

Radioligand Binding Assay (for Ki):

-

Membrane preparations are incubated with a constant concentration of a radiolabeled ligand (e.g., 2-[125I]iodomelatonin) and varying concentrations of the test compound (ramelteon or M-II).

-

Non-specific binding is determined in the presence of a high concentration of unlabeled melatonin.

-

After incubation, the bound and free radioligand are separated by filtration.

-

The radioactivity of the filters is measured using a gamma counter.

-

Ki values are calculated from the IC50 values (concentration of test compound that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.[12]

-

-

cAMP Functional Assay (for IC50):

-

Whole CHO cells expressing either MT1 or MT2 receptors are pre-treated with forskolin to stimulate adenylyl cyclase and increase intracellular cAMP levels.[6]

-

The cells are then incubated with varying concentrations of the test compound (ramelteon or M-II).

-

The reaction is stopped, and the cells are lysed.

-

The intracellular cAMP concentration is measured using a competitive binding assay (e.g., an enzyme-linked immunosorbent assay - ELISA).

-

IC50 values are determined by analyzing the concentration-response curve for the inhibition of forskolin-stimulated cAMP accumulation.[12]

-

Clinical Pharmacokinetic Studies

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of ramelteon and the formation of its metabolite M-II in human subjects.

Methodology:

-

Study Design: Typically a single-dose, open-label study in a small group of healthy adult volunteers.[13][14]

-

Drug Administration: A single oral dose of ramelteon is administered, often radiolabeled (e.g., with 14C) to facilitate tracking of the drug and its metabolites.[14]

-

Sample Collection: Blood, urine, and feces samples are collected at predetermined time points over a period sufficient to characterize the drug's elimination (e.g., up to 96 hours).[5][13]

-

Bioanalysis:

-

Plasma concentrations of ramelteon and M-II are determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Total radioactivity in blood, plasma, urine, and feces is measured to determine the extent of absorption and routes of excretion.

-

-

Pharmacokinetic Analysis:

-

Pharmacokinetic parameters (Cmax, Tmax, AUC, t½) are calculated from the plasma concentration-time data using non-compartmental analysis.[13]

-

Clinical Pharmacodynamic (Efficacy) Studies

Objective: To evaluate the efficacy of ramelteon in treating insomnia.

Methodology:

-

Study Design: Randomized, double-blind, placebo-controlled, parallel-group trials are the gold standard.[15]

-

Participant Population: Adults diagnosed with chronic primary insomnia according to established criteria (e.g., DSM-IV-TR).[15]

-

Intervention: Participants are randomized to receive a nightly dose of ramelteon (e.g., 8 mg or 16 mg) or a matching placebo for a specified duration (e.g., 5 weeks).[15]

-

Outcome Measures:

-

Objective Measures: Polysomnography (PSG) is used to measure sleep parameters such as Latency to Persistent Sleep (LPS), Total Sleep Time (TST), and Wake After Sleep Onset (WASO).[6][15]

-

Subjective Measures: Participants complete sleep diaries to report subjective sleep latency, total sleep time, and sleep quality.[15]

-

-

Statistical Analysis: Efficacy endpoints are compared between the ramelteon and placebo groups using appropriate statistical tests.

References

- 1. Ramelteon: A Novel Hypnotic Indicated for the Treatment of Insomnia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medicine.com [medicine.com]

- 3. Ramelteon | C16H21NO2 | CID 208902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Pharmacotherapy of Insomnia with Ramelteon: Safety, Efficacy and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacology of Ramelteon, a Selective MT1/MT2 Receptor Agonist: A Novel Therapeutic Drug for Sleep Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacological characterization of M-II, the major human metabolite of ramelteon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. karger.com [karger.com]

- 9. consensus.app [consensus.app]

- 10. Melatonin receptors: molecular pharmacology and signalling in the context of system bias - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Differential Function of Melatonin MT1 and MT2 Receptors in REM and NREM Sleep [frontiersin.org]

- 12. karger.com [karger.com]

- 13. ClinicalTrials.gov [clinicaltrials.gov]

- 14. researchgate.net [researchgate.net]

- 15. Evaluation of the Efficacy and Safety of Ramelteon in Subjects with Chronic Insomnia - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Validated LC-MS/MS Method for the Simultaneous Quantification of Ramelteon and its Active Metabolite, M-II, in Human Plasma

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ramelteon is a selective melatonin receptor agonist used for the treatment of insomnia. It is extensively metabolized, with its primary active metabolite, M-II, also contributing to its therapeutic effect.[1] Accurate and simultaneous quantification of both Ramelteon and M-II in human plasma is crucial for pharmacokinetic studies and clinical trial monitoring. This application note details a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for this purpose. The methodology is based on a protein precipitation extraction procedure followed by chromatographic separation and detection using Multiple Reaction Monitoring (MRM).

Experimental Protocols